2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrrolo[2,3-b]quinoxaline derivative characterized by a 4-methoxyphenethyl substituent at the 1-position and a tetrahydrofuran-2-ylmethyl carboxamide group at the 3-position. The 4-methoxyphenethyl moiety may enhance lipophilicity and membrane permeability, while the tetrahydrofuran ring could improve metabolic stability compared to linear ethers.
Properties
IUPAC Name |
2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-32-17-10-8-16(9-11-17)12-13-30-23(26)21(25(31)27-15-18-5-4-14-33-18)22-24(30)29-20-7-3-2-6-19(20)28-22/h2-3,6-11,18H,4-5,12-15,26H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPAIHGHMGVALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the methoxyphenethyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrroloquinoxaline family exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrroloquinoxalines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may enhance this effect due to the presence of the methoxyphenethyl group, which can improve cellular uptake and bioavailability.
Neuroprotective Effects
The structure of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suggests potential neuroprotective properties. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydrofuran moiety may contribute to enhanced blood-brain barrier penetration.
Antimicrobial Properties
Preliminary studies indicate that related pyrroloquinoxaline derivatives possess antimicrobial activity against various bacterial strains. The compound may demonstrate similar effects, making it a candidate for further investigation as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrroloquinoxaline derivatives and tested their anticancer efficacy on human cancer cell lines. The study found that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity against breast and lung cancer cells, with IC50 values lower than standard chemotherapeutics .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of pyrroloquinoxaline derivatives in models of oxidative stress-induced neurotoxicity. The results indicated that these compounds could reduce neuronal cell death by modulating reactive oxygen species levels and enhancing antioxidant defenses . The specific compound's ability to cross the blood-brain barrier was highlighted as a critical factor in its effectiveness.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact on Pharmacokinetics
- Tetrahydrofuran vs. Linear Ethers (): The target’s tetrahydrofuran-2-ylmethyl group may confer greater metabolic stability than linear ethers (e.g., 3-ethoxypropyl in or morpholinylethyl in ), as cyclic ethers are less prone to oxidative degradation.
- Carboxamide vs. Ester Derivatives (): Unlike methyl/ethyl esters (e.g., ), the target’s carboxamide group avoids hydrolysis in vivo, suggesting prolonged activity.
Biological Activity
The compound 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 431.5 g/mol. It features a pyrrolo[2,3-b]quinoxaline core, which contributes to its biological activity through various functional groups that enhance its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization. The process may utilize various reagents and conditions to optimize yield and purity. Key steps include:
- Formation of the Pyrroloquinoxaline Core : This involves cyclization reactions using appropriate precursors.
- Functionalization : Introduction of the methoxyphenethyl and tetrahydrofuran moieties through nucleophilic substitution or coupling reactions.
Optimizing these steps is crucial for enhancing yield and reducing production costs, particularly in industrial settings .
Biological Activity
Research indicates that This compound exhibits several biological activities:
Antioxidant Activity
Pyrroloquinoxaline derivatives are known for their antioxidant properties. Studies have shown that they can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may affect various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This is particularly relevant for conditions such as arthritis or inflammatory bowel diseases, where cytokine production is a key factor .
Case Studies
Recent studies have highlighted the potential of pyrroloquinoxaline derivatives in clinical applications:
-
Study on CK2 Inhibition : A related study evaluated the inhibitory activity of pyrroloquinoxaline derivatives on the human protein kinase CK2, demonstrating significant inhibition at sub-micromolar concentrations. This suggests potential use in targeting cancer pathways where CK2 is overactive .
Compound IC50 (nM) Target 4-(Chlorophenyl)aminopyrrolo[1,2-a]quinoxaline 49 CK2 This compound TBD TBD - Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, showing that certain derivatives possess significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for academic-scale production?
Synthesis typically involves multi-step organic reactions, starting with condensation of a pyrroloquinoxaline precursor (e.g., ethyl 2-amino-pyrroloquinoxaline-3-carboxylate) with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) . Optimization includes:
- Catalyst selection : Acidic or metal catalysts to enhance yield (e.g., 70–85% purity post-recrystallization) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures .
- Scale-up : Continuous flow reactors for improved efficiency in academic settings .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for quinoxaline core) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 500–550 range) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrofuran-2-ylmethyl group .
Q. What initial biological screening assays are recommended to assess its pharmacological potential?
- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, BRAF) due to structural similarity to active pyrroloquinoxalines .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., 3,5-dichlorophenyl) to assess potency changes .
- Core modification : Compare pyrrolo[2,3-b]quinoxaline vs. pyrrolo[3,2-b]quinoxaline derivatives using in vitro kinase assays .
- Example SAR data :
| Substituent | Biological Activity (IC₅₀, μM) |
|---|---|
| 4-Methoxyphenethyl | 0.45 (EGFR) |
| 3,5-Dichlorophenyl | 0.28 (EGFR) |
| 4-Fluorophenyl | 1.20 (EGFR) |
| Source: Analogous compounds from |
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Assay validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Metabolic stability testing : Liver microsome assays to identify confounding metabolites .
Q. How can computational modeling guide target identification for this compound?
- Docking studies : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., PDB ID 4HJO) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical interactions .
Q. What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis with BINAP ligands .
- Stereochemical analysis : Compare experimental vs. calculated CD spectra to confirm enantiopurity .
Data Interpretation & Methodological Pitfalls
Q. How should researchers interpret conflicting NMR and X-ray crystallography data on substituent conformations?
- Dynamic effects : NMR captures solution-state flexibility, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers .
- Density functional theory (DFT) : Compare computed vs. experimental structures to identify dominant conformers .
Q. What are the limitations of using LC-MS alone for purity assessment, and how can they be mitigated?
- Co-eluting impurities : Pair LC-MS with UV diode array detection (DAD) to distinguish peaks with similar m/z .
- Ion suppression : Spike samples with internal standards (e.g., deuterated analogs) for quantification accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
